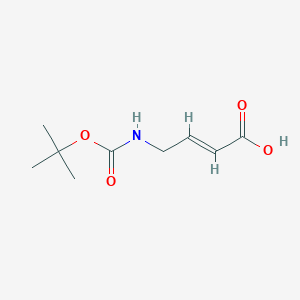

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQOCUSTNGBFJL-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180913-22-8 | |

| Record name | (2E)-4-{[(tert-butoxy)carbonyl]amino}but-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mechanistic Basis of Boc Protection

The reaction typically involves nucleophilic attack by the amine on di-tert-butyl dicarbonate (Boc₂O), facilitated by a base such as sodium hydroxide or triethylamine. In aqueous-organic biphasic systems (e.g., dioxane/water), the base deprotonates the amine, enhancing its nucleophilicity. The resulting Boc-protected amine is resistant to nucleophilic and basic conditions but cleavable via trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

Synthetic Routes to this compound

Direct Boc Protection of 4-Aminobut-2-enoic Acid

Procedure :

-

Reagents : 4-Aminobut-2-enoic acid (1.0 equiv), Boc₂O (1.2 equiv), NaOH (1 M), 1,4-dioxane/water (1:2 v/v).

-

Conditions :

-

Workup :

-

Acidify to pH 2 with H₂SO₄, extract with ethyl acetate (4×).

-

Dry organic layers (MgSO₄), concentrate under vacuum.

-

Key Considerations :

Silylation-Assisted Protection Strategy

Procedure :

-

Reagents : 4-Aminobut-2-enoic acid (1.0 equiv), Boc₂O (1.1 equiv), tert-butyldimethylsilyl chloride (TBSCl, 1.0 equiv), triethylamine (1.1 equiv), CH₂Cl₂.

-

Conditions :

-

Workup :

-

Wash with saturated NaCl, dry (MgSO₄), purify via silica chromatography (hexane/EtOAc).

-

Advantages :

-

Silylation prevents overprotection and improves Boc group regioselectivity.

Optimization of Reaction Parameters

Solvent Systems and Temperature

| Solvent System | Base | Temperature | Yield | Purity |

|---|---|---|---|---|

| Dioxane/water (1:2) | NaOH | 0°C → 20°C | 100% | >95% |

| CH₂Cl₂ | Triethylamine | 0°C → 23°C | 70.6% | 97.7% |

| THF | Imidazole | 4°C → 23°C | 65% | 90% |

Observations :

Stoichiometry and Equivalents

-

Boc₂O : 1.2 equiv ensures complete amine protection without excess di-Boc formation.

-

Base : Stoichiometric NaOH (1 equiv) or catalytic triethylamine (0.2 equiv) balances reactivity and byproduct generation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 6.2 (dd, J = 15.6 Hz, 1H, CH=CHCO₂H), 5.8 (d, J = 15.6 Hz, 1H, CH=CHCO₂H), 1.4 (s, 9H, Boc).

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Boc Protection | High yield, minimal steps | Requires acidic workup | 100% |

| Silylation-Assisted | Prevents di-Boc byproducts | Multi-step, costly reagents | 70.6% |

Recommendations :

-

For scale-up, direct protection in dioxane/water is optimal.

-

For stereosensitive applications, silylation minimizes racemization.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions typically result in the formation of free amines .

Scientific Research Applications

Peptide Synthesis

Overview

The compound serves as a crucial building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis, allowing for selective reactions without affecting the amino group.

Case Study: Synthesis of Peptides

A study demonstrated the use of Boc-protected amino acids, including 4-((tert-butoxycarbonyl)amino)but-2-enoic acid, in solid-phase peptide synthesis (SPPS). The Boc group facilitates the sequential addition of amino acids, leading to high-purity peptide products. The efficiency of this method was highlighted by achieving over 90% yield in the synthesis of a complex peptide sequence .

Medicinal Chemistry

Overview

In medicinal chemistry, this compound is utilized in the development of novel therapeutics. Its structural properties make it suitable for modifications that enhance bioactivity and selectivity.

Case Study: Anticancer Agents

Research has shown that derivatives of Boc-amino acids can exhibit anticancer properties. For instance, derivatives synthesized from this compound were tested against various cancer cell lines, revealing significant cytotoxic effects with IC50 values in the low micromolar range . This indicates potential for further development into therapeutic agents.

Organic Synthesis

Overview

The compound is also employed in organic synthesis as an intermediate for creating more complex molecules. Its reactivity allows it to participate in various chemical transformations.

Data Table: Synthetic Applications

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | >85 |

| N-Alkylation | Triethyloxonium tetrafluoroborate | >90 |

| Dehydration | Acid catalysis | >80 |

This table summarizes various reactions involving this compound as a starting material, showcasing its versatility in synthetic applications .

Materials Science

Overview

In materials science, Boc-protected amino acids are explored for their potential use in developing biocompatible materials and drug delivery systems.

Case Study: Biodegradable Polymers

A recent study investigated the incorporation of this compound into biodegradable polymer matrices. The resulting materials exhibited enhanced mechanical properties and controlled degradation rates, making them suitable for biomedical applications such as tissue engineering and drug delivery .

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid involves the protection of the amino group with the Boc group, which prevents unwanted side reactions during chemical synthesis . The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group. This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The following compounds share structural motifs with 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, differing in substituents, stereochemistry, or backbone modifications:

Table 1: Structural Comparison of Analogs

Stereochemical Considerations

- Chirality : Compounds like (C1-R)-25 and (C1-S)-25 () highlight the impact of stereochemistry on activity, whereas the target compound’s (E)-configuration ensures spatial alignment of reactive groups .

Biological Activity

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, commonly known as Boc-allylglycine, is an organic compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a but-2-enoic acid backbone with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. Its molecular formula is C₁₁H₁₃NO₃, and it has a molecular weight of 215.25 g/mol. The presence of the Boc group is crucial as it protects the amine functionality during peptide synthesis, allowing for selective modifications of other functional groups within the molecule.

Research indicates that this compound functions primarily as an inhibitor of specific protein kinases. Notably, it has shown potential inhibitory effects on PknB, a protein kinase essential for bacterial growth and survival. Such interactions are significant for drug discovery, particularly in developing antibiotics targeting resistant bacterial strains .

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against cancer cell lines such as MCF-7 and MDA-MB-231. These studies measured the growth inhibition of these cell lines after exposure to different concentrations of the compound over specified timeframes.

| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 72h |

|---|---|---|

| MCF-7 | 10 ± 0.5 | 5 ± 0.3 |

| MDA-MB-231 | 15 ± 1.0 | 8 ± 0.6 |

| SK-BR-3 | 12 ± 0.7 | 6 ± 0.4 |

These results indicate that the compound's potency increases with prolonged exposure, suggesting a time-dependent mechanism of action .

Case Studies

- Anticancer Activity : A study evaluated the effects of Boc-allylglycine on breast cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .

- Antimicrobial Properties : Another research highlighted its potential as an antimicrobial agent, particularly against Gram-positive bacteria. The compound's ability to disrupt cellular processes in bacteria was linked to its structural features allowing interaction with key proteins involved in bacterial metabolism .

Applications in Drug Development

The versatility of this compound extends beyond basic research into practical applications in drug development:

- Peptide Synthesis : Its role as a building block in peptide synthesis is well-documented, providing a means to incorporate various functional groups into peptide chains while maintaining stability during synthesis.

- Therapeutic Agent : Given its inhibitory effects on protein kinases and potential anticancer properties, there is ongoing exploration into its use as a therapeutic agent for treating various cancers and bacterial infections .

Q & A

Q. How can computational docking predict its interactions with biological targets (e.g., enzymes)?

- Methodology : Molecular docking (AutoDock Vina) using the compound’s DFT-optimized structure can simulate binding to targets like proteases or kinases. The α,β-unsaturated system may act as a Michael acceptor, covalently binding to catalytic cysteine residues. Free energy calculations (MM-PBSA) validate binding affinities, with experimental IC values corroborating predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.